1-Ethyl citrate
Overview
Description
1-Ethyl citrate, also known as 1,2,3-propanetricarboxylic acid, 2-hydroxy-, 1-ethyl ester, is an organic compound with the molecular formula C8H12O7. It is an ester derivative of citric acid, where the hydroxyl group at the first carbon is replaced by an ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl citrate can be synthesized through the esterification of citric acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of citric acid to this compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous addition of ethanol to a reaction mixture containing citric acid and an acid catalyst. The reaction is maintained at a controlled temperature, usually between 80°C and 90°C, to optimize the yield. After the reaction is complete, the product is purified through distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl citrate undergoes various chemical reactions, including:
Esterification: The formation of esters through the reaction with alcohols.
Hydrolysis: The breakdown of the ester bond in the presence of water and an acid or base catalyst.
Oxidation: The conversion of the hydroxyl group to a carbonyl group under oxidative conditions.
Common Reagents and Conditions:
Esterification: Ethanol and sulfuric acid under reflux conditions.
Hydrolysis: Water and hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed:
Hydrolysis: Citric acid and ethanol.
Oxidation: 2-oxo-1,2,3-propanetricarboxylic acid.
Scientific Research Applications
1-Ethyl citrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other esters and derivatives.
Biology: Employed in studies involving metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent in pharmaceutical formulations.
Industry: Utilized as a plasticizer in the production of biodegradable plastics and as a flavoring agent in the food industry
Mechanism of Action
The mechanism of action of 1-ethyl citrate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions. This property is particularly useful in preventing oxidative damage and stabilizing reactive intermediates .
Comparison with Similar Compounds
Triethyl citrate: Another ester of citric acid, used as a plasticizer and in pharmaceutical formulations.
Diethyl citrate: Used in similar applications as 1-ethyl citrate but with different physical and chemical properties.
Ethyl citrate: A simpler ester of citric acid, used primarily in the food and beverage industry.
Uniqueness: this compound is unique due to its specific esterification at the first carbon of citric acid, which imparts distinct chemical and physical properties. Its ability to act as a chelating agent and its applications in various fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
2-(2-ethoxy-2-oxoethyl)-2-hydroxybutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O7/c1-2-15-6(11)4-8(14,7(12)13)3-5(9)10/h14H,2-4H2,1H3,(H,9,10)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPIYDSYGYKWSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90889068 | |
Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90889068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4552-00-5, 30306-93-5, 172820-60-9 | |
Record name | 1-Ethyl citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004552005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monoethyl citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030306935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90889068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.551 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-ETHYL CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7R23627P5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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